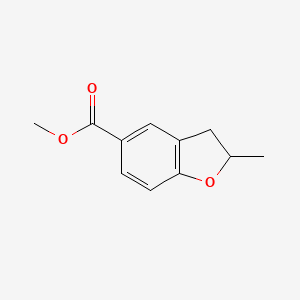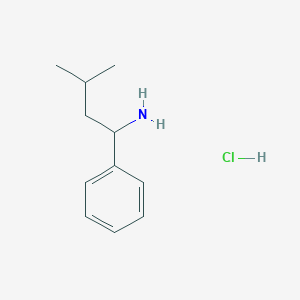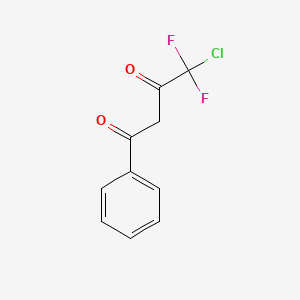
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is a chemical compound with the CAS Number: 2062-21-7 . It has a molecular weight of 232.61 and its IUPAC name is 4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione .
Molecular Structure Analysis
The InChI code for 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is 1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical form of 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is solid . It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.Applications De Recherche Scientifique
Oxidation and Reduction Reactions
This compound has been investigated for its role as a reactive intermediate in oxidation and reduction reactions. For instance, it serves as a precursor in the oxidation of trisubstituted pyrazolines to pyrazoles, demonstrating its versatility as an oxidizing agent under mild conditions with moderate to good yields Zolfigol et al., 2006. Additionally, it participates in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group through sequential chlorination/fluorination reactions Balaraman et al., 2016.
Catalysis and Ligand Synthesis
Research has highlighted its application in catalysis and as a ligand in metal-mediated reactions. It has been utilized in the synthesis of pentafluorinated β-hydroxy ketones, showcasing its role in promoting reactions under mild conditions and tolerating a wide range of functional groups Zhang & Wolf, 2012. Furthermore, its involvement in the preparation of 1,4-diketones from α-halo ketones using Zn-I2 as a condensation agent highlights its utility in facilitating complex molecular syntheses Ceylan et al., 2004.
Structural and Thermal Properties
Investigations into its structural and thermal properties have been conducted to understand its behavior in various conditions. Studies on the volatility of metal chelates derived from this compound and similar β-diketones provide insights into their gas chromatographic behavior and thermoanalytical properties Dilli & Robards, 1985. This research is crucial for applications in analytical chemistry, where precise separation and identification of compounds are required.
Synthetic Applications
Synthetic applications of this compound extend to the generation of novel molecules with potential biological activity. For example, its derivative has been evaluated for antitumor activity, highlighting the compound's role in the development of new therapeutic agents Al-Suwaidan et al., 2015. Additionally, its use in the one-pot synthesis of functionalized butyrolactones via triphenylphosphonium salt mediated reactions underscores its utility in organic synthesis, providing a versatile tool for chemists Yavari & Baharfar, 1997.
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOPJJRQTLGMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


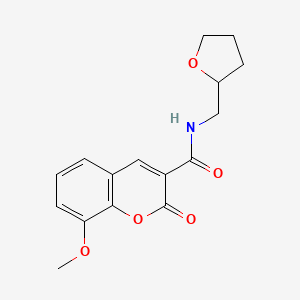
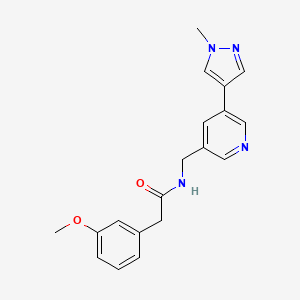
![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)
![3-[(2R,3S)-3-Methyloxolan-2-yl]-4-propan-2-yl-1H-1,2,4-triazol-5-one](/img/structure/B2823756.png)

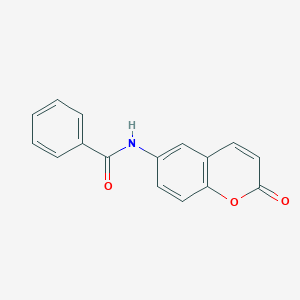

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2823762.png)
![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823764.png)
![Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2823765.png)
